2-Chloro-6-methoxypyridine-4-sulfonyl chloride
Overview
Description
Scientific Research Applications
Spectroscopic Study in Sulfonylation : A study by Dykun et al. (2021) examined the sulfonylation of gossypol with tosyl chloride, which included 4-methoxypyridine N-oxide and triethylamine. It revealed that 4-methoxypyridine N-oxide is a more effective catalyst compared to triethylamine for selective tosylation, leading to the creation of 7,7′-ditosyloxygossypol (Dykun, Anishchenko, Redko, & Rybachenko, 2021).
Ionic Liquid for Synthesis : Velpula et al. (2015) described 1-Sulfopyridinium chloride as an efficient and recyclable ionic liquid for synthesizing fused 3,4-dihydropyrimidin-2(1H)-ones and thiones through a modified Biginelli reaction (Velpula, Banothu, Gali, Deshineni, & Bavantula, 2015).
Antimicrobial Activity of Derivatives : Mohamed (2007) synthesized 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and studied their reactivity, finding that some derivatives exhibited significant antibacterial activities (Mohamed, 2007).
Vibrational and Electronic Spectra Analysis : Arjunan et al. (2011) conducted a study on the vibrational and electronic spectra of 2-chloro-6-methoxypyridine, providing insights into the structural and spectral characteristics influenced by substituents (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
Synthesis of Pyrimidine Derivatives : Mallikarjunaswamy et al. (2017) synthesized novel pyrimidine derivatives and evaluated their antimicrobial activity, characterizing them using various spectral studies (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).
Lithiation Studies : Gros et al. (2003) investigated the lithiation pathway of 2-chloro and 2-methoxypyridine, proposing a mechanism involving precomplexation and formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).
properties
IUPAC Name |
2-chloro-6-methoxypyridine-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-6-3-4(13(8,10)11)2-5(7)9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYUIMJOXTWTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxypyridine-4-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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